2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2090574-52-8
VCID: VC3161556
InChI: InChI=1S/C6H5F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,2,11H2
SMILES: C1=C(N(N=C1C(F)(F)F)CC#N)N
Molecular Formula: C6H5F3N4
Molecular Weight: 190.13 g/mol

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2090574-52-8

Cat. No.: VC3161556

Molecular Formula: C6H5F3N4

Molecular Weight: 190.13 g/mol

* For research use only. Not for human or veterinary use.

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile - 2090574-52-8

Specification

CAS No. 2090574-52-8
Molecular Formula C6H5F3N4
Molecular Weight 190.13 g/mol
IUPAC Name 2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Standard InChI InChI=1S/C6H5F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,2,11H2
Standard InChI Key UTTSIJVONOCUAO-UHFFFAOYSA-N
SMILES C1=C(N(N=C1C(F)(F)F)CC#N)N
Canonical SMILES C1=C(N(N=C1C(F)(F)F)CC#N)N

Introduction

Structural Features and Properties

Chemical Structure and Classification

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile belongs to the family of substituted pyrazoles, specifically featuring:

  • A pyrazole heterocyclic core

  • A trifluoromethyl (CF₃) substituent at the 3-position

  • An amino group at the 5-position

  • An acetonitrile functional group attached to the pyrazole N-1 position

This compound bears structural similarities to 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS# 1006348-71-5), which lacks the 5-amino group . The presence of the trifluoromethyl group is particularly significant as it can enhance metabolic stability and lipophilicity, potentially improving bioavailability of molecules containing this moiety.

Predicted Physicochemical Properties

Based on comparison with structurally related compounds, the following properties can be predicted for 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile:

PropertyPredicted ValueBasis of Comparison
Molecular FormulaC₆H₅F₃N₄Derived from structure
Molecular Weight190.13 g/molHigher than 175.11 g/mol of the non-amino analog
AppearanceLikely crystalline solidSimilar to related compounds
Boiling Point>237°C at 760 mmHgComparable to 237.208°C for the non-amino analog
SolubilityModerately soluble in polar organic solventsBased on functional groups present

Comparative Analysis with Related Compounds

Table 1 provides a comparison between 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile and structurally related compounds from available literature:

CompoundMolecular FormulaMolecular WeightKey Structural Features
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrileC₆H₅F₃N₄190.13Trifluoromethyl at C-3, amino at C-5, acetonitrile at N-1
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrileC₆H₄F₃N₃175.11Trifluoromethyl at C-3, acetonitrile at N-1, no amino group
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrileC₇H₆F₃N₃189.14Trifluoromethyl at C-5, methyl at N-1, acetonitrile at C-3

Research Status and Future Directions

Current Research Landscape

While specific literature on 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is limited, research on structurally related trifluoromethylated pyrazoles remains active across multiple fields:

  • Development of novel synthetic methods for regioselective preparation of functionalized pyrazoles

  • Exploration of trifluoromethylated heterocycles as building blocks in medicinal chemistry

  • Investigation of pyrazole derivatives as selective receptor modulators and enzyme inhibitors

Future Research Opportunities

Several promising research directions for 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile include:

  • Development and optimization of synthetic routes with high regioselectivity

  • Systematic evaluation of its biological activity profile across different therapeutic targets

  • Exploration of structure-activity relationships through derivatization of the amino and nitrile functionalities

  • Investigation of its potential as a building block for constructing more complex heterocyclic systems

  • Computational studies to predict its pharmacokinetic properties and potential interactions with biological targets

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